2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde
Description
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a trifluoroethoxy substituent at the 2-position and an aldehyde group at the 5-position. The trifluoroethoxy group imparts strong electron-withdrawing effects, enhancing the electrophilicity of the pyrimidine ring. This compound is structurally significant as an intermediate in pharmaceutical synthesis, particularly in the development of fluorine-containing drugs, where trifluoroethoxy groups are valued for their metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-14-6-11-1-5(3-13)2-12-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQONXUVNOEMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to oxidation to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
The following table summarizes key structural analogues and their similarity scores (based on ):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 2,4-Dihydroxypyrimidine-5-carboxylic acid | 23945-44-0 | 0.90 | Hydroxyl groups at 2,4-positions; carboxylic acid at 5-position |
| 2-Hydroxypyrimidine-5-carbaldehyde | 166757-62-6 | 0.83 | Hydroxyl group at 2-position; aldehyde at 5-position |
| 2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde | 1565712-50-6 | N/A | Difluoroethoxy group (vs. trifluoroethoxy) |
| 2-Methylpyrimidine-5-carboxylic acid | 5194-32-1 | 0.81 | Methyl substituent at 2-position; carboxylic acid at 5-position |
Key Observations :
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The trifluoroethoxy group enhances lipophilicity compared to hydroxyl or methoxy substituents, as seen in 2,4-dihydroxypyrimidine-5-carboxylic acid (0.90 similarity). This property is critical for membrane permeability in drug candidates .
- Melting Points and Solubility : The aldehyde group may reduce melting points relative to carboxylic acid derivatives due to weaker intermolecular hydrogen bonding.
Comparative Reactivity
- Aldehyde vs. Carboxylic Acid : The aldehyde in the target compound is more reactive toward nucleophiles (e.g., amines for Schiff base formation) compared to the carboxylic acid group in 2,4-dihydroxypyrimidine-5-carboxylic acid .
- Trifluoroethoxy vs.
Pharmacological and Industrial Relevance
Drug Development Context
- Trifluoroethoxy in Pharmaceuticals: The trifluoroethoxy group is prevalent in proton pump inhibitors (e.g., Lansoprazole impurities in –6), where it enhances acid stability and bioavailability.
Biological Activity
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure includes a trifluoroethoxy group, which may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H8F3N2O
- Molecular Weight : 202.16 g/mol
- CAS Number : 944904-99-8
Biological Activity Overview
The biological activity of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde has been explored in various contexts, particularly its role as an inhibitor in several biochemical pathways. The following sections detail specific activities and findings related to this compound.
Inhibitory Activities
-
Janus Kinase Inhibition
- Research indicates that pyrimidine derivatives can act as inhibitors of Janus kinases (JAKs), which are crucial in the signaling pathways for various diseases, including cancer and autoimmune disorders. The structure of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde may contribute to its efficacy in inhibiting JAK-mediated signaling pathways .
- Anticancer Properties
-
COX-2 Inhibition
- Similar pyrimidine derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. While specific data on 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde is limited, the structural similarities suggest potential COX-2 inhibitory activity .
Case Studies and Research Findings
- In Vitro Studies
- In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. These studies often measure the half-maximal inhibitory concentration (IC50) to quantify the potency of these compounds against specific targets.
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| 5-Amino derivatives | 1.0 - 1.4 | Ribonucleotide reductase |
| Pyrimidine derivatives | <1.0 | COX-2 |
-
Mechanism of Action
- The mechanism by which 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde exerts its biological effects likely involves interaction with specific enzymes or receptors within the target cells. The presence of the trifluoroethoxy group may enhance lipophilicity and facilitate membrane permeability, allowing better access to intracellular targets.
-
Comparative Studies
- Comparative studies with other pyrimidine derivatives have shown that modifications in substituent groups significantly affect biological activity. For instance, compounds with strong electron-withdrawing groups typically show increased potency against kinases involved in cancer signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
